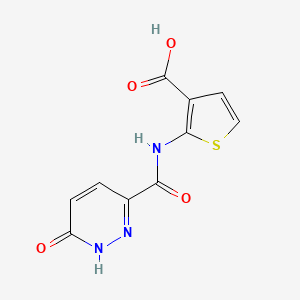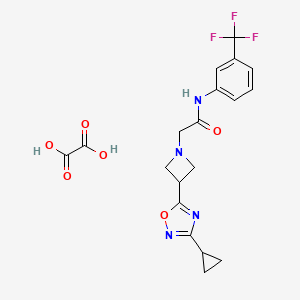
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methylbenzamide” is a chemical compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a methoxyethyl group and a methylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a benzamide group, which consists of a benzene ring attached to an amide group, and a methoxyethyl group attached to the nitrogen atom of the piperidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the amide group in the benzamide portion of the molecule could result in the formation of hydrogen bonds .Scientific Research Applications
Sigma Receptor Scintigraphy in Breast Cancer Detection
Sigma receptors, which are overexpressed in breast cancer cells, can be targeted for imaging primary breast tumors. A study investigated the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), showing its accumulation in most breast tumors in vivo, suggesting its potential as a noninvasive tool for assessing tumor proliferation (Caveliers et al., 2002).
Impurities in Anti-diabetic Drug Repaglinide
Research on the anti-diabetic drug Repaglinide identified seven novel impurities, including derivatives of piperidine, which were characterized and synthesized to ensure drug purity and safety (Kancherla et al., 2018).
Radiolabeled Antagonists for Neurotransmission Studies
Studies on [18F]p-MPPF, a radiolabeled antagonist, highlight its application in researching serotonergic neurotransmission using positron emission tomography (PET). This compound, a piperazine derivative, aids in understanding serotonin 5-HT1A receptor dynamics in various animal models and humans (Plenevaux et al., 2000).
Benzamide Derivatives as Serotonin Receptor Agonists
Research into benzamide derivatives, specifically focusing on their effects on gastrointestinal motility, discovered compounds that could serve as novel prokinetic agents. These compounds, which include modifications to the piperidine ring, show promise in enhancing gastric emptying and defecation, potentially offering new treatments for gastrointestinal disorders (Sonda et al., 2004).
Characterization of SPECT Ligands for 5-HT2A Receptors
The characterization of radioiodinated benzamide derivatives for SPECT imaging of 5-HT2A receptors provides insights into their specificity and quantification methods. This research is significant for understanding receptor binding and occupancy, facilitating studies in psychiatric and neurological disorders (Catafau et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of preliminary studies. If it shows promise as a pharmaceutical, for example, future research could involve more detailed studies of its mechanism of action, potential side effects, and effectiveness compared to existing treatments .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-3-5-14(6-4-13)16(19)17-15-7-9-18(10-8-15)11-12-20-2/h3-6,15H,7-12H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCNJDKKEGMLHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)


![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2378570.png)
![N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2378571.png)


![N-[2-(2-chlorophenyl)-2-hydroxypropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378576.png)


![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2378580.png)

